Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
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Overview
Description
Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines and pyrroles. It is characterized by its molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol
Preparation Methods
The synthesis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of isoquinoline derivatives with pyrrole carboxylates. One common method includes the reaction of isoquinoline-4-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit diverse biological activities, including antiviral and anticancer properties.
Pyrrole derivatives: Similar to this compound, pyrrole derivatives are used in the synthesis of pharmaceuticals and advanced materials.
The uniqueness of this compound lies in its combined isoquinoline and pyrrole structure, which provides a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(12-5-6-16-8-12)19-10-13-9-17-7-11-3-1-2-4-14(11)13/h1-9,16H,10H2 |
InChI Key |
VPRKKGOJEFYRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2COC(=O)C3=CNC=C3 |
Origin of Product |
United States |
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